N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that features a combination of various functional groups, including a pyrrole ring, a thienopyridine core, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic synthesisSpecific reagents and conditions, such as the use of 3-chloroperbenzoic acid (m-CPBA) for oxidation and ZnEt2 for complex formation, are employed to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-CPBA.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N′2-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Shares a similar thienopyridine core and carbohydrazide group.
Dipyridylpyrrole N-oxide ligands: Similar in structure due to the presence of pyrrole and pyridine rings.
Uniqueness
N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN4O4S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN4O4S/c1-13-8-15(12-31-2)18-19(28-6-4-5-7-28)21(33-23(18)26-13)22(30)27-25-11-14-9-16(24)20(29)17(10-14)32-3/h4-11,29H,12H2,1-3H3,(H,27,30)/b25-11+ |
InChI Key |
GEQOKABHPSVGOX-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)OC)N4C=CC=C4)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=C(C(=C3)Cl)O)OC)N4C=CC=C4)COC |
Origin of Product |
United States |
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